

SC-9 CAS 102649-78-5 solubility data

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Compound of Interest

Compound Name: SC-9

Cat. No.: B1680884

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An In-depth Technical Guide on the Solubility of **SC-9** (CAS 102649-78-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of **SC-9** (5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide), a potent activator of Protein Kinase C (PKC). Understanding the solubility of this compound is critical for its effective use in in-vitro and in-vivo research settings, ensuring accurate dose-response relationships and reliable experimental outcomes.

SC-9: Compound Overview

- Chemical Name: 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide
- CAS Number: 102649-78-5
- Molecular Formula: $C_{22}H_{24}ClNO_2S$
- Molecular Weight: 401.95 g/mol
- Primary Mechanism of Action: Activator of Protein Kinase C (PKC) in the presence of Ca^{2+} .
[\[1\]](#)

Quantitative Solubility Data

The solubility of **SC-9** has been determined in several common laboratory solvents. This data is crucial for preparing stock solutions and experimental media. The quantitative data is

summarized in the table below. While specific aqueous solubility data is not readily available in the literature, its chemical structure suggests low solubility in aqueous buffers, a common characteristic for many small molecule kinase modulators.

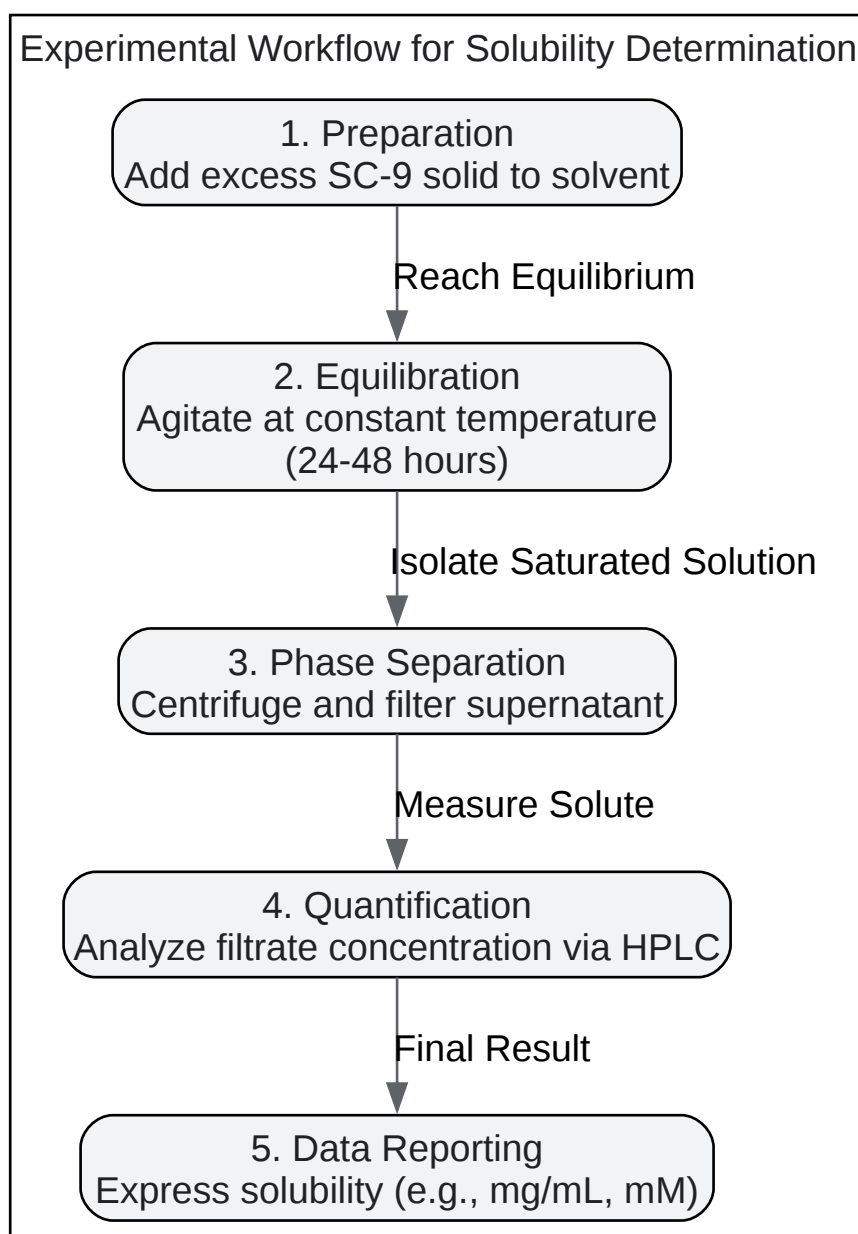
Solvent	Solubility	Molar Concentration (mM)	Remarks	Source
Dimethyl Sulfoxide (DMSO)	Soluble	up to 100 mM	A common solvent for creating high-concentration stock solutions.	
Ethanol	Soluble	up to 25 mM	Useful for applications where DMSO may be undesirable.	
Acetonitrile	Slightly Soluble	Not specified	May require warming or sonication for complete dissolution. [2]	[2]
Chloroform	Slightly Soluble	Not specified	[2]	

Experimental Protocol: Thermodynamic Solubility Assessment

The most accurate method for determining the solubility of a compound is the shake-flask method, which measures thermodynamic or equilibrium solubility.[\[3\]](#) This "excess solid" approach ensures that the solvent is fully saturated with the compound at a specific temperature.

Protocol: Shake-Flask Method

- **Preparation:** Add an excess amount of solid **SC-9** to a known volume of the solvent to be tested (e.g., DMSO, ethanol, phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure equilibrium is reached.
- **Equilibration:** The mixture is agitated (e.g., using an orbital shaker or rotator) in a temperature-controlled environment for a sufficient period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[\[3\]](#)
- **Phase Separation:** After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is commonly achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 μm PTFE) to remove any remaining solid particles.[\[4\]](#)
- **Quantification:** The concentration of **SC-9** in the clear, saturated filtrate is accurately determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[\[4\]](#)[\[5\]](#)
A standard calibration curve, generated using solutions of **SC-9** at known concentrations, is used to quantify the amount of dissolved compound.
- **Data Reporting:** The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mM) at the specified temperature.



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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

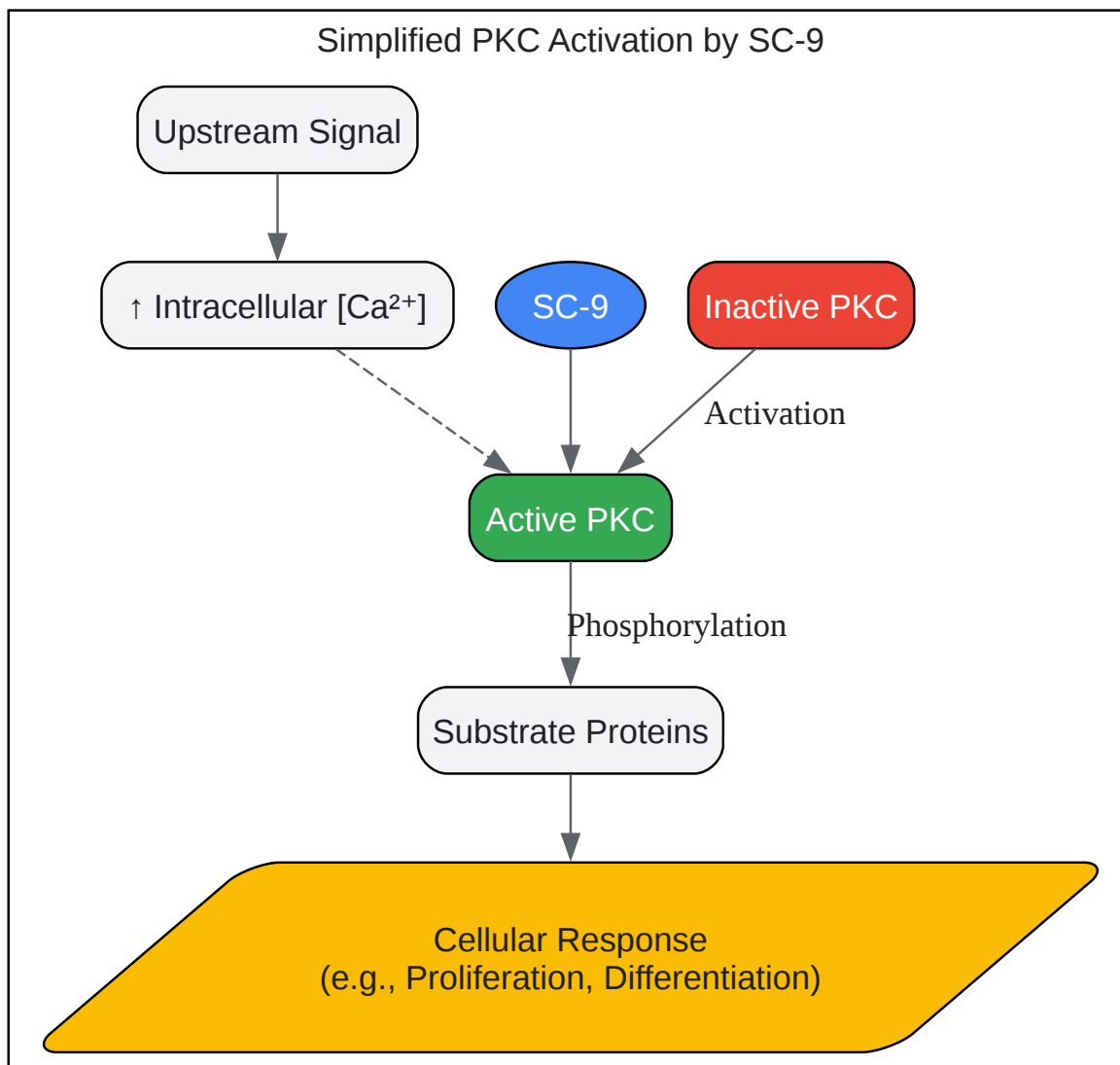
SC-9 in Signaling Pathways

SC-9 functions as a novel activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation,

differentiation, and apoptosis.[2] Unlike phorbol esters, **SC-9** activates PKC through a distinct mechanism that is dependent on the presence of calcium ions (Ca^{2+}).

The activation cascade can be simplified as follows:

- An upstream signal elevates intracellular Ca^{2+} levels.
- **SC-9**, in conjunction with Ca^{2+} and phospholipids like phosphatidylserine (PS), binds to the regulatory domain of conventional or novel PKC isoforms.
- This binding event induces a conformational change in the PKC enzyme, relieving autoinhibition and exposing the catalytic domain.
- The activated PKC can then phosphorylate a wide array of downstream substrate proteins, leading to a specific cellular response.



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Caption: **SC-9**, in the presence of elevated Ca^{2+} , activates PKC to phosphorylate downstream targets.

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